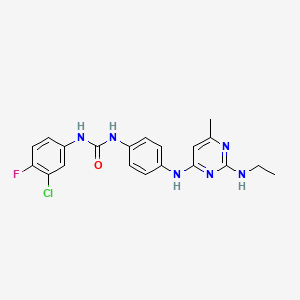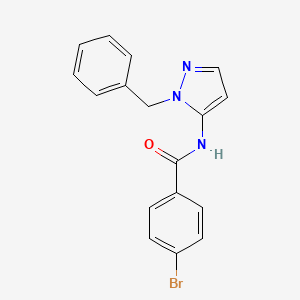![molecular formula C16H14BrN3O2S2 B14979103 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14979103.png)
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the bromothiophene-thiadiazole intermediate with 3,5-dimethylphenoxyacetic acid or its derivatives under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques suitable for large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole or thiophene rings.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mecanismo De Acción
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
- N-[3-(5-fluorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
- N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
The uniqueness of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Propiedades
Fórmula molecular |
C16H14BrN3O2S2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14BrN3O2S2/c1-9-5-10(2)7-11(6-9)22-8-14(21)18-16-19-15(20-24-16)12-3-4-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
Clave InChI |
LRLWQHFFCYDGKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14979024.png)
![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14979027.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14979031.png)
![N-(2-ethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B14979047.png)
![5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B14979049.png)
![2-fluoro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14979052.png)

![methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B14979071.png)
![1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine](/img/structure/B14979082.png)
![3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B14979087.png)
![N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979093.png)

![N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B14979102.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide](/img/structure/B14979115.png)
